molecular formula C8H15NaO2 B7802087 sodium;(113C)octanoate

sodium;(113C)octanoate

Cat. No.: B7802087
M. Wt: 167.19 g/mol
InChI Key: BYKRNSHANADUFY-IYWRZBIASA-M
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Description

Sodium;(113C)octanoate is a useful research compound. Its molecular formula is C8H15NaO2 and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;(113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Stable Isotope Tracers in Biochemical Investigations

Stable isotope tracers are non-radioactive atoms that can be incorporated into molecules to trace their metabolic fate. nih.govsilantes.com Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of subjects, including children and pregnant women, making them a practical choice for important metabolic questions. nih.gov The use of these tracers has become a cornerstone of in vivo metabolic research, as static measurements of metabolite concentrations alone are insufficient to understand the dynamic nature of biochemical processes. nih.gov

The power of stable isotope tracing lies in its ability to follow a metabolic substrate through downstream biochemical reactions, offering unparalleled insights into the metabolic wiring of cells. springernature.com This technique allows for the simultaneous measurement of substrate content and isotopic enrichment with high specificity and precision. nih.gov Furthermore, it enables the determination of the intramolecular location of the label, providing a deeper understanding of the specific biochemical transformations a molecule undergoes. nih.gov Researchers can track the incorporation, distribution, and fate of labeled molecules within cellular processes, shedding light on the regulation of biosynthesis, degradation, and turnover. silantes.com This makes stable isotope tracing a powerful tool for understanding the impact of genetic alterations and other perturbations on metabolism. springernature.com

The Rationale for Carboxyl Carbon Labeling in Octanoate for Metabolic Studies

Sodium (1-¹³C)octanoate is specifically labeled with a carbon-13 (¹³C) isotope at the first carbon position (the carboxyl carbon). ontosight.ai This specific labeling is crucial for its use in metabolic studies. When octanoate (B1194180) is metabolized, it undergoes a process called β-oxidation, where the fatty acid chain is broken down into two-carbon acetyl-CoA units. The carboxyl-carbon is released as carbon dioxide (CO₂) early in this process.

By labeling the carboxyl-carbon, researchers can readily track the oxidation of octanoate by measuring the appearance of ¹³CO₂ in expired breath. nih.gov This provides a direct and non-invasive way to assess the rate of fatty acid oxidation. This method is particularly useful for studying mitochondrial function, as β-oxidation primarily occurs within the mitochondria. mdpi.com

Historical Context and Evolution of ¹³c Octanoate Applications in Research

The use of isotopically labeled compounds in metabolic research has a rich history, with early studies laying the groundwork for the sophisticated techniques used today. The development of methods to synthesize and detect stable isotopically labeled biochemicals has expanded the scope of metabolic investigations. nih.gov

Initially, research into fatty acid metabolism was challenging due to the difficulty in isolating and analyzing acyl-CoA intermediates. The advent of techniques like high-performance liquid chromatography (HPLC) and mass spectrometry revolutionized the field, allowing for the precise quantification and analysis of labeled compounds like ¹³C-octanoate and their metabolites. ontosight.ai

Over time, the application of ¹³C-octanoate has evolved from basic biochemical research to diverse clinical investigations. ontosight.ai One of the most prominent applications is the ¹³C-octanoate breath test, which is used to assess various physiological processes.

An Overview of Research Paradigms Employing Sodium 1 ¹³c Octanoate

Spectroscopic Techniques for ¹³C Detection and Metabolic Flux Analysis

Spectroscopic methods are at the forefront of metabolic investigations using sodium (1-¹³C)octanoate, offering high resolution and specificity in tracking the fate of the ¹³C label through various metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that can differentiate between specific ¹³C-labeled products of biochemical reactions, providing a detailed picture of metabolic fluxes.

In vivo and ex vivo ¹³C NMR spectroscopy are powerful tools for tracing the metabolic fate of sodium (1-¹³C)octanoate in intact organisms and tissue extracts, respectively. By infusing ¹³C-labeled octanoate, researchers can monitor its uptake and conversion into various metabolites in tissues such as the heart, liver, and skeletal muscle. physiology.orgphysiology.org

A common approach involves the use of [2,4,6,8-¹³C₄]octanoate to assess its contribution to the acetyl-CoA pool. physiology.orgphysiology.org The ¹³C label from octanoate is incorporated into glutamate (B1630785), and the analysis of the resulting ¹³C spectra of glutamate provides quantitative information about the fractional contribution of octanoate to the acetyl-CoA pool in different tissues. physiology.orgnih.gov For instance, studies in rats have shown that octanoate is a significant fuel source for the heart and soleus muscle. physiology.orgphysiology.org

Ex vivo analysis of tissue extracts allows for higher resolution spectra and more detailed metabolic profiling. nih.govjneurosci.org This methodology has been instrumental in demonstrating the compartmentalized metabolism of fatty acids in the brain, where distinct labeling patterns are observed in glutamate and glutamine. nih.govjneurosci.org

Table 1: Fractional Contribution of [2,4,6,8-¹³C₄]octanoate to Acetyl-CoA Pool in Various Rat Tissues

TissueFractional Contribution (Fc2)Reference
Heart0.563 ± 0.066 physiology.org
Liver0.367 ± 0.054 physiology.org
Soleus Muscle (rested)0.565 ± 0.089 physiology.org
Soleus Muscle (contracted)0.564 ± 0.096 physiology.org
Red Gastrocnemius (rested)0.470 ± 0.092 physiology.org
Red Gastrocnemius (contracted)0.438 ± 0.072 physiology.org
White Gastrocnemius (rested)0.340 ± 0.081 physiology.org
White Gastrocnemius (contracted)0.272 ± 0.065 physiology.org
Brain~20% of total oxidative energy nih.govjneurosci.org

This table is interactive. You can sort the columns by clicking on the headers.

Hyperpolarized ¹³C NMR spectroscopy is a revolutionary technique that enhances the NMR signal by over 10,000-fold, enabling real-time monitoring of metabolic fluxes with high temporal and spatial resolution. acs.org While many studies have utilized hyperpolarized [1-¹³C]pyruvate, the principles are applicable to other ¹³C-labeled substrates. acs.orgpnas.orgnih.gov

This method allows for the direct observation of the conversion of a ¹³C-labeled substrate into its metabolic products within seconds. For example, in studies combining hyperpolarized [1-¹³C]pyruvate with octanoate, the production of ¹³CO₂ and H¹³CO₃⁻ was suppressed, indicating that the presence of the fatty acid inhibits pyruvate (B1213749) dehydrogenase flux. pnas.org This demonstrates the power of hyperpolarized ¹³C NMR to dissect complex metabolic interactions in real-time. pnas.org The short half-life of the hyperpolarized state, typically around 20-30 seconds in vivo, limits its application to relatively fast metabolic reactions. acs.org

Isotopomer analysis using ¹³C NMR is a sophisticated method for elucidating metabolic pathways by analyzing the distribution of ¹³C isotopes in metabolites. cambridge.orgresearchgate.net When a ¹³C-labeled substrate like octanoate is metabolized, the resulting products will have specific patterns of ¹³C labeling, known as isotopomers.

The analysis of ¹³C-labeling patterns in glutamate is a common application of this technique. cambridge.org The structure of the tricarboxylic acid (TCA) cycle pathways results in distinct labeling patterns in glutamate depending on the labeled acetyl-CoA that enters the cycle. cambridge.org By analyzing the multiplets in the ¹³C spectrum of glutamate, researchers can deduce the relative fluxes through different metabolic pathways. cambridge.orgresearchgate.net For instance, the use of [1,2-¹³C₂]acetyl-CoA derived from [U-¹³C₃]pyruvate produces characteristic multiplets in glutamate, which can be distinguished from the patterns produced by [2-¹³C₁]acetyl-CoA derived from [2,4,6,8-¹³C₄]octanoate. pnas.org

Mass Spectrometry (MS)-Based Approaches for Isotope Ratio Analysis

Mass spectrometry (MS) is another powerful analytical tool for metabolic studies with sodium (1-¹³C)octanoate. It is highly sensitive and can be used to measure the enrichment of ¹³C in various metabolites. Gas chromatography-mass spectrometry (GC-MS) is often employed for this purpose. nih.gov

In studies investigating the metabolism of ¹³C-labeled octanoate, GC-MS can be used to determine the concentration and isotopic enrichment of octanoate and other metabolites in blood and tissue extracts. nih.govjneurosci.org For example, after infusion of [2,4,6,8-¹³C₄]octanoate, GC-MS analysis can confirm the enrichment of octanoate in the plasma, ensuring that the tracer is being delivered effectively. nih.govjneurosci.org Furthermore, MS can be used to analyze the isotopic enrichment of downstream metabolites, providing complementary data to NMR studies.

A key advantage of MS is its ability to provide a global overview of the cellular fate of precursor metabolites when combined with liquid chromatography (LC) in untargeted metabolomics approaches. acs.org This allows for the detection and quantification of isotope labeling in a wide range of metabolites, offering a comprehensive view of metabolic networks. acs.org

Breath Test Methodologies for Metabolic Assessment with Sodium (1-¹³C)Octanoate

The ¹³C-octanoate breath test is a non-invasive method used to assess metabolic functions, particularly gastric emptying and hepatic mitochondrial β-oxidation. kibion.semdpi.com The principle of the test involves the oral administration of ¹³C-labeled octanoate. After absorption, it is transported to the liver where it undergoes β-oxidation, producing ¹³CO₂, which is then exhaled. metsol.comdigestivehealth.org.au

The rate of appearance of ¹³CO₂ in the breath is measured using isotope ratio mass spectrometry. frontiersin.org In the context of gastric emptying, the rate-limiting step is the passage of the labeled meal from the stomach to the small intestine. kibion.se Therefore, the breath test provides a reliable measure of solid gastric emptying. kibion.se

The ¹³C-octanoate breath test has also been investigated as a marker for liver diseases such as non-alcoholic steatohepatitis (NASH). mdpi.comfrontiersin.org In this context, the test assesses the liver's capacity for mitochondrial fatty acid oxidation. Studies have shown that the oxidation of octanoate can be correlated with measures of glucose metabolism and the degree of hepatic steatosis. frontiersin.org

Table 2: Parameters Measured in a ¹³C-Octanoate Breath Test for Gastric Emptying

ParameterDescriptionReference
T1/2BHalf-emptying time kibion.se
TlagBLag phase kibion.se
GECGastric emptying coefficient kibion.se

This table is interactive. You can sort the columns by clicking on the headers.

Principle of ¹³CO₂ Exhalation Kinetics

The fundamental principle behind using sodium (1-¹³C)octanoate for metabolic studies lies in the kinetics of ¹³CO₂ exhalation. nih.gov After oral or intravenous administration, the ¹³C-labeled octanoate is absorbed and transported to the liver and other tissues where it undergoes β-oxidation. This metabolic process cleaves the fatty acid chain, releasing the ¹³C atom at the carboxyl position as part of an acetyl-CoA molecule. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, and through subsequent oxidative decarboxylation reactions, the ¹³C is liberated as ¹³CO₂. researchgate.netresearchgate.net This labeled carbon dioxide enters the bicarbonate pool in the body and is eventually expelled through respiration. nih.gov By measuring the rate of ¹³CO₂ appearance in the breath over time, researchers can infer the rate of octanoate oxidation. The time to peak exhalation and the cumulative amount of ¹³CO₂ exhaled are key parameters that reflect the efficiency of fatty acid metabolism. nih.gov

Analytical Techniques for Breath ¹³CO₂ Measurement (e.g., Isotope Ratio Mass Spectrometry, Non-Dispersive Infrared Spectrometry)

The accurate measurement of the ¹³CO₂/¹²CO₂ ratio in exhaled breath is critical for the interpretation of ¹³C-breath tests. Two primary analytical techniques are employed for this purpose:

Isotope Ratio Mass Spectrometry (IRMS): IRMS is the gold standard for high-precision isotope ratio measurements. wikipedia.orgrsc.org This technique ionizes the CO₂ in the breath sample and separates the ¹³CO₂ and ¹²CO₂ ions based on their mass-to-charge ratio in a magnetic field. wikipedia.org IRMS offers exceptional accuracy and sensitivity, allowing for the detection of very small changes in isotopic enrichment. nih.gov However, the instrumentation is typically expensive and requires specialized technical expertise. casopiskbm.cznih.gov

Non-Dispersive Infrared Spectrometry (NDIRS): NDIRS presents a more accessible and cost-effective alternative to IRMS. nih.govnih.gov This method is based on the principle that ¹³CO₂ and ¹²CO₂ absorb infrared light at slightly different wavelengths. researchgate.net By passing an infrared beam through the breath sample and measuring the specific absorption, the concentration of each isotope can be determined. rug.nl While generally less precise than IRMS, modern NDIRS instruments have shown excellent agreement with IRMS for many clinical applications, making them suitable for routine breath test analysis. nih.govnih.govresearchgate.net

Comparison of Analytical Techniques for ¹³CO₂ Measurement:

Feature Isotope Ratio Mass Spectrometry (IRMS) Non-Dispersive Infrared Spectrometry (NDIRS)
Principle Separation of ions by mass-to-charge ratio Differential absorption of infrared light
Precision Very high High
Cost High Lower than IRMS
Complexity High, requires specialized personnel Simpler to operate

| Throughput | Can be high with automation | Can be high |

Mathematical Modeling for Interpretation of Breath Test Data

The raw data from a ¹³C-octanoate breath test, which consists of the ¹³CO₂/¹²CO₂ ratio over time, requires mathematical modeling for meaningful interpretation. researchgate.netresearchgate.net These models are essential for translating the exhalation curve into physiologically relevant parameters, such as the rate of gastric emptying or the efficiency of mitochondrial β-oxidation. nih.gov

Several mathematical models have been developed, ranging from simple empirical formulas to more complex compartmental models. researchgate.netnih.gov A common approach involves fitting the breath test data to a function, such as the beta-exponential function, to calculate parameters like the gastric emptying half-time (T½) and the cumulative ¹³CO₂ excretion over a specific period. nih.gov More sophisticated models may incorporate multiple compartments to represent the stomach, intestine, and central metabolic pool, providing a more detailed and mechanistic understanding of the underlying physiological processes. researchgate.net These models help to distinguish the effects of gastric emptying from those of intestinal absorption and subsequent metabolism, which all contribute to the final ¹³CO₂ exhalation profile. nih.gov

Experimental Model Systems in ¹³C-Octanoate Research

To investigate the metabolism of sodium (1-¹³C)octanoate across different biological levels, researchers utilize a variety of experimental model systems. These range from whole animal studies to isolated organ and cellular models, each providing unique insights into fatty acid metabolism.

In Vivo Animal Models for Systemic Metabolic Studies

In vivo animal models are indispensable for studying the systemic metabolism of ¹³C-octanoate under physiological conditions. nih.gov Rodent models, such as rats and mice, are commonly used to investigate various aspects of fatty acid oxidation. nih.govnih.gov These studies often involve the oral or intraperitoneal administration of ¹³C-octanoate and the subsequent collection of breath samples to measure ¹³CO₂ exhalation. nih.govscience.gov This approach allows for the non-invasive assessment of total body β-oxidation. nih.gov Animal models have been instrumental in validating the use of the ¹³C-octanoate breath test for assessing gastric emptying and hepatic mitochondrial function. researchgate.netscience.gov Furthermore, these models enable the investigation of how metabolic processes are affected by factors such as diet, disease states (e.g., non-alcoholic steatohepatitis), and genetic modifications. nih.govresearchgate.net

Ex Vivo Perfused Organ Systems for Isolated Metabolic Investigations

To study the metabolism of ¹³C-octanoate in a specific organ without the confounding influences of systemic circulation, researchers employ ex vivo perfused organ systems. nih.gov This technique involves isolating an organ, such as the liver or kidney, and maintaining its viability by perfusing it with an oxygenated, nutrient-rich solution. researchgate.netnih.govfrontiersin.org By adding sodium (1-¹³C)octanoate to the perfusate, scientists can directly measure its uptake, metabolism, and the production of ¹³CO₂ by that specific organ. snf.ch This methodology has been particularly valuable for detailed studies of hepatic and renal fatty acid metabolism. researchgate.netrug.nl For instance, perfused liver models have been used to quantify the rate of β-oxidation and to understand how this process is altered in conditions like liver cirrhosis. nih.gov

In Vitro Cellular and Subcellular Models for Mechanistic Insights

For delving into the fundamental cellular and molecular mechanisms of octanoate metabolism, in vitro models are essential. These models include primary cell cultures, immortalized cell lines (e.g., HepG2, Caco-2), and isolated subcellular fractions like mitochondria. nih.govresearchgate.netmdpi.com In these controlled environments, researchers can precisely manipulate experimental conditions to dissect specific metabolic pathways. atcc.org For example, incubating hepatocytes with ¹³C-octanoate allows for the tracing of the labeled carbon through β-oxidation and the TCA cycle, and its incorporation into other molecules. nih.govresearchgate.net Studies using these models have provided detailed information on the enzymatic steps involved in octanoate metabolism and how these processes are regulated at the cellular level. nih.gov

Research Findings from Different Model Systems:

Model System Key Research Findings
In Vivo Animal Models Confirmed that a significant portion of orally administered octanoate is absorbed and metabolized. nih.gov Demonstrated that the ¹³C-octanoate breath test can non-invasively assess total body β-oxidation and is sensitive to changes in metabolic states. nih.gov
Ex Vivo Perfused Organ Systems Allowed for the quantification of organ-specific octanoate metabolism, showing, for example, that the liver is a primary site of its oxidation. nih.govrug.nl Revealed details about metabolic pathways within the perfused organ without systemic interference. researchgate.net

| In Vitro Cellular and Subcellular Models | Showed that octanoate is readily taken up by cells and metabolized via β-oxidation within the mitochondria. nih.govresearchgate.net Elucidated the interplay between octanoate metabolism and other metabolic pathways, such as glycolysis and glutaminolysis. nih.gov |

Elucidation of Mitochondrial Beta-Oxidation Pathways

The oxidation of fatty acids is a fundamental process for energy production in many tissues. Sodium (1-¹³C)octanoate is particularly useful for studying this process because, as a medium-chain fatty acid, its entry into the mitochondria for beta-oxidation is independent of the carnitine palmitoyltransferase (CPT) system, which is rate-limiting for long-chain fatty acids. This allows for a more direct assessment of the mitochondrial oxidative machinery.

Quantification of Octanoate Contribution to the Acetyl-CoA Pool

The beta-oxidation of (1-¹³C)octanoate results in the production of acetyl-CoA with the ¹³C label on the carboxyl carbon. This labeled acetyl-CoA then enters the TCA cycle, and the ¹³C label is incorporated into various intermediates. By using techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze the isotopic enrichment of these intermediates, particularly glutamate (which is in rapid exchange with the TCA cycle intermediate α-ketoglutarate), the fractional contribution of octanoate to the total acetyl-CoA pool can be quantified. physiology.orgnih.gov

This fractional contribution is often denoted as Fc2, representing the fraction of acetyl-CoA labeled at the C2 position (methyl carbon) that originates from the infused [¹³C]octanoate. physiology.orgnih.gov Studies have shown that this contribution varies significantly among different tissues, reflecting their respective metabolic capacities and preferences for fatty acids as a fuel source. physiology.orgphysiology.org For instance, in one rat study, the fractional contribution of infused [2,4,6,8-¹³C₄]octanoate to the acetyl-CoA pool was a principal source of energy in all tissues examined. nih.gov

Assessment of Oxidative Metabolism in Specific Tissues (e.g., Heart, Liver, Skeletal Muscle, Brain, Kidney)

The use of sodium (1-¹³C)octanoate has been instrumental in assessing and comparing fatty acid oxidation across a range of tissues with high metabolic activity.

Heart: The heart relies heavily on fatty acid oxidation for its continuous energy demands, with 60-90% of its acetyl-CoA being derived from this pathway under normal physiological conditions. epfl.ch Studies using ¹³C-labeled octanoate have confirmed its avid oxidation in the heart. physiology.orgphysiology.org Research in rats demonstrated that the fractional contribution of octanoate to the acetyl-CoA pool in the heart was approximately 56.3%. nih.gov Hyperpolarized [1-¹³C]octanoate has also been used to observe the production of downstream metabolites like [1-¹³C]acetylcarnitine in real-time, providing a direct window into myocardial medium-chain fatty acid metabolism. epfl.ch

Liver: The liver plays a central role in fatty acid metabolism, including both oxidation and ketogenesis. Studies have shown that the liver actively oxidizes octanoate. physiology.orgnih.gov In rats, the fractional contribution of octanoate to the liver's acetyl-CoA pool was found to be about 36.7%. nih.gov The liver also utilizes octanoate for the synthesis of ketone bodies and glucose, which can then be exported and used by other tissues, such as the brain. nih.govjneurosci.org

Skeletal Muscle: Skeletal muscle's fuel preference is highly dependent on its fiber type and activity level. Oxidative muscle fibers, such as those found in the soleus muscle, show a high capacity for fatty acid oxidation. physiology.orgphysiology.org In contrast, glycolytic fibers, like those in the white gastrocnemius, have a lower oxidative capacity. physiology.org Research has quantified the contribution of octanoate to the acetyl-CoA pool in different muscle types, revealing higher oxidation in oxidative muscles compared to glycolytic ones. physiology.orgnih.gov For example, the fractional contribution in rested soleus muscle was about 56.5%, while in the white gastrocnemius it was 34.0%. nih.gov

Brain: While glucose is considered the primary fuel for the brain, evidence from studies using ¹³C-labeled octanoate indicates that fatty acids can also be a significant energy source. nih.govresearchgate.net It has been demonstrated that octanoate can contribute approximately 20% of the energy for the brain. jneurosci.org This oxidation appears to be compartmentalized, primarily occurring in astrocytes and linked to glutamine production. nih.govjneurosci.org

Kidney: The kidneys have high energy demands to support processes like filtration and reabsorption. Hyperpolarized ¹³C MRI studies, while often focused on pyruvate, have laid the groundwork for assessing renal metabolism, including fatty acid oxidation. portlandpress.com The kidney is also a site of gluconeogenesis, a process that can be influenced by fatty acid metabolism. portlandpress.com

The following table summarizes the findings on the fractional contribution of octanoate to the acetyl-CoA pool in various rat tissues from a study using [2,4,6,8-¹³C₄]octanoate.

TissueConditionFractional Contribution of Octanoate to Acetyl-CoA (Fc2)Source
Heart-0.563 ± 0.066 nih.gov
Liver-0.367 ± 0.054 nih.gov
Soleus MuscleRested0.565 ± 0.089 nih.gov
Contracted0.564 ± 0.096 nih.gov
Red Gastrocnemius MuscleRested0.470 ± 0.092 nih.gov
Contracted0.438 ± 0.072 nih.gov
White Gastrocnemius MuscleRested0.340 ± 0.081 nih.gov
Contracted0.272 ± 0.065 nih.gov

Influence of Various Metabolic States on Octanoate Oxidation Flux

In perfused rat hearts, the presence of octanoate was shown to dramatically inhibit the oxidation of pyruvate, a product of glucose metabolism. pnas.org The contribution of pyruvate-derived acetyl-CoA to the TCA cycle dropped from 80% to 8% in the presence of octanoate, highlighting the competitive nature of substrate utilization in the heart. pnas.org

Furthermore, metabolic conditions such as Non-alcoholic Steatohepatitis (NASH) can alter hepatic mitochondrial function. The ¹³C-octanoate breath test, which measures the appearance of ¹³CO₂ in expired air after oral ingestion of labeled octanoate, is a non-invasive method to assess whole-body and hepatic fatty acid oxidation. frontiersin.org Studies have explored its use in patients with NASH, finding correlations between octanoate oxidation rates and measures of glucose metabolism, such as fasting plasma glucose and endogenous glucose production. frontiersin.org

Interactions with Tricarboxylic Acid (TCA) Cycle Activity

The acetyl-CoA produced from the beta-oxidation of sodium (1-¹³C)octanoate directly enters the TCA cycle. This makes the labeled compound an excellent tool for probing the dynamics of the cycle itself.

Tracing ¹³C Label Incorporation into TCA Cycle Intermediates (e.g., Glutamate, Citrate)

When [1-¹³C]acetyl-CoA condenses with oxaloacetate to form citrate (B86180), the ¹³C label is introduced at the C-5 position of the resulting α-ketoglutarate. epfl.ch Through the action of aminotransferases, this labeled α-ketoglutarate rapidly exchanges with the large tissue pool of glutamate, thereby labeling glutamate at its C-5 position. epfl.chmedrxiv.org Subsequent turns of the TCA cycle lead to the scrambling of the ¹³C label into other positions of the TCA cycle intermediates and, consequently, other carbon positions of glutamate. physiology.org

By analyzing the specific labeling patterns (isotopomers) of glutamate using ¹³C NMR spectroscopy, researchers can gain detailed information about the metabolic fluxes through the TCA cycle. physiology.orgnih.gov Similarly, the direct detection of labeled intermediates like [5-¹³C]citrate and [5-¹³C]glutamate has been achieved in vivo using hyperpolarized [1-¹³C]octanoate, offering a real-time view of TCA cycle activity. epfl.ch

Assessment of TCA Cycle Flux and Anaplerotic Pathways

The following table presents data on the relative anaplerotic flux (Y) in different rat skeletal muscle types at rest and during contraction, as determined using [2,4,6,8-¹³C₄]octanoate.

Muscle TypeConditionRelative Anaplerotic Flux (Y)Source
SoleusRest0.41 ± 0.22 nih.gov
Contraction0.34 ± 0.14 nih.gov
Red Gastrocnemius (RG)Rest0.29 ± 0.06 nih.gov
Contraction0.20 ± 0.04 nih.gov
White Gastrocnemius (WG)Rest0.18 ± 0.11 nih.gov
Contraction0.15 ± 0.08 nih.gov

Energetic Contribution of Octanoate to Cellular Metabolism

The oxidation of fatty acids is a cornerstone of cellular bioenergetics, providing a substantial portion of the energy required for life, particularly in tissues with high metabolic demands. Octanoate, a medium-chain fatty acid (MCFA), serves as a significant energy substrate, bypassing some of the regulatory steps that control the oxidation of long-chain fatty acids. The use of isotopically labeled sodium (1-¹³C)octanoate and other ¹³C-labeled variants has been instrumental in quantifying its direct contribution to the cellular energy budget across various tissues.

Research demonstrates that octanoate is avidly oxidized and contributes significantly to the pool of acetyl-CoA, the primary fuel for the tricarboxylic acid (TCA) cycle, which drives the production of ATP through oxidative phosphorylation. physiology.orguu.nl Studies in intact physiological systems have revealed that the energetic contribution of octanoate is tissue-specific, correlating with the oxidative capacity of the cells. physiology.org

In tissues like the heart and specific types of skeletal muscle, octanoate can be a major source of fuel. For instance, investigations using [2,4,6,8-¹³C₄]octanoate in rats have shown that it can supply over 50% of the acetyl-CoA pool in the heart and soleus muscle. physiology.org Even in the brain, an organ almost entirely reliant on glucose, octanoate oxidation can account for a surprisingly large share of its energy needs. Studies utilizing ¹³C nuclear magnetic resonance spectroscopy have determined that octanoate can contribute approximately 20% of the total oxidative energy production in the rat brain. nih.govresearchgate.netelsevierpure.comnih.gov This oxidation appears to be compartmentalized, occurring primarily within astrocytes. nih.govjneurosci.org

The energetic benefit of octanoate has been observed directly through its impact on cellular energy state. In a swine model, the administration of octanoate led to a demonstrably higher ratio of ATP to ADP in myocardial tissue compared to other substrates, indicating a favorable energy balance. physiology.orgphysiology.org This effect is linked to octanoate's ability to increase the concentration of citrate, a key intermediate in the TCA cycle. physiology.org Furthermore, the metabolism of MCFAs like octanoate can increase the cellular NAD+/NADH ratio, a state that promotes oxidative metabolism and, consequently, ATP production. uu.nl

While the liver is a primary site for processing dietary octanoate, its role as a direct energy source is nuanced. Liver mitochondria are fully capable of oxidizing free octanoate. nih.govresearchgate.net However, in heart and skeletal muscle, mitochondria are more dependent on receiving octanoate in the form of octanoylcarnitine (B1202733) for efficient oxidation. nih.govresearchgate.net This highlights tissue-specific mechanisms for octanoate utilization. In some cells, such as human umbilical vein endothelial cells, fatty acid oxidation can be a major source of ATP, though its regulation can be complex and may depend on the availability of other substrates like glucose. nih.govahajournals.org

The following tables summarize key findings from research on the energetic contribution of octanoate in various tissues.

Table 1: Contribution of Octanoate to Acetyl-CoA Pool in Various Rat Tissues

This table shows the fractional contribution of [2,4,6,8-¹³C₄]octanoate to the acetyl-CoA pool in different tissues at rest, indicating its importance as an energy substrate. Data is sourced from studies using ¹³C nuclear magnetic resonance spectroscopy. physiology.org

TissueFractional Contribution of Octanoate to Acetyl-CoA (Fc2)
Heart~50-55%
Soleus Muscle (Slow-twitch, oxidative)0.565 ± 0.089
Red Gastrocnemius Muscle (Fast-twitch, oxidative)0.470 ± 0.092
White Gastrocnemius Muscle (Fast-twitch, glycolytic)0.340 ± 0.081
Liver~30%

Table 2: Octanoate's Energetic Impact on Myocardial and Brain Tissue

This table details the measured effects of octanoate administration on the energy state and metabolism in heart and brain tissue from different animal models. nih.govelsevierpure.comphysiology.org

TissueFindingModel SystemReference
Myocardium (Heart)Markedly increased [ATP]-to-[ADP] ratio compared to control and heptanoate (B1214049) groups.Infant Swine on ECMO physiology.org
BrainContributes ~20% of total oxidative energy production.Intact Rat nih.govelsevierpure.com
Myocardium (Heart)Significantly increased cardiac citrate concentration.Infant Swine on ECMO physiology.org

Cross-Talk with Carbohydrate Metabolism Pathways

The metabolism of octanoate is intricately linked with carbohydrate metabolism, influencing key regulatory points such as the pyruvate dehydrogenase (PDH) complex and altering the balance between glucose utilization and production.

The entry of octanoate-derived acetyl-CoA into the tricarboxylic acid (TCA) cycle directly impacts the flux of pyruvate, a central product of glycolysis. The PDH complex, which catalyzes the irreversible conversion of pyruvate to acetyl-CoA, is a critical juncture. youtube.com Studies using hyperpolarized [1-¹³C]pyruvate have shown that the flux through PDH can be assessed by the production of ¹³C-labeled bicarbonate (H¹³CO₃⁻). nih.gov

The introduction of octanoate provides an alternative source of acetyl-CoA, which can influence PDH activity. Research on isolated fat cells demonstrated that low concentrations of octanoate (below 0.5 mM) stimulate the conversion of [U-¹⁴C]glucose to carbon dioxide (CO₂), a direct product of PDH activity. nih.gov However, at higher, millimolar concentrations, octanoate markedly depressed fatty acid synthesis from glucose, indicating a shift in substrate utilization. nih.gov This suggests that the influx of acetyl-CoA from octanoate oxidation can allosterically inhibit the PDH complex, thereby reducing the entry of glucose-derived pyruvate into the TCA cycle. Consequently, this can lead to an increased conversion of pyruvate to lactate (B86563), catalyzed by lactate dehydrogenase (LDH), particularly under conditions where the TCA cycle is saturated with fuel from fatty acid oxidation. youtube.com

Table 1: Effect of Octanoate Concentration on Glucose Metabolism in Isolated Rat Adipocytes

Octanoate Concentration Effect on [U-¹⁴C]Glucose Conversion to CO₂ Effect on [U-¹⁴C]Glucose Conversion to Fatty Acids
< 0.5 mM Stimulatory Stimulatory
> 1.0 mM - Marked Depression

Data synthesized from research on isolated rat adipocytes. nih.gov

Sodium octanoate significantly influences the body's use of glucose as an energy source. In studies of intact rat brain metabolism using [2,4,6,8-¹³C₄]octanoate, it was found that octanoate oxidation is avid and can contribute approximately 20% of the total oxidative energy production in the brain. nih.gov This demonstrates that octanoate can serve as a substantial energy substrate, thereby sparing glucose. The remaining 80% of oxidative metabolism in this model was attributed to glucose. nih.gov

Furthermore, the metabolism of octanoate in the liver can lead to the production of glucose through gluconeogenesis. The ¹³C label from octanoate has been traced to newly synthesized glucose molecules, indicating that the carbon backbone of the fatty acid can be used as a substrate for endogenous glucose production. nih.gov This process is particularly relevant in fasting states where the liver is the primary site of maintaining blood glucose homeostasis. The flux through key gluconeogenic enzymes, such as pyruvate carboxylase (PC) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), can be indirectly influenced by the availability of octanoate-derived metabolites. nih.gov

Interactions with Other Fatty Acid and Lipid Metabolic Routes

As a fatty acid itself, octanoate directly interacts with the pathways responsible for synthesizing and storing other lipids.

De novo fatty acid synthesis is the process of creating new fatty acids from non-lipid precursors, primarily acetyl-CoA. isotope.com This pathway is heavily reliant on the activity of key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.gov Research has shown a clear inhibitory effect of octanoate on this pathway. In the presence of millimolar concentrations of octanoate, a significant depression of fatty acid synthesis from [U-¹⁴C]glucose was observed in rat adipocytes. nih.gov This inhibition is likely due to the increased intracellular pool of acetyl-CoA and other acyl-CoA esters from octanoate metabolism, which can feedback-inhibit ACC, the rate-limiting step in de novo synthesis.

The effect of sodium octanoate on lipid accumulation is context-dependent. In a study involving Hu sheep exposed to cadmium, which induced intestinal injury and lipid metabolism disorders, dietary supplementation with sodium octanoate was found to alleviate these effects. The supplementation reduced hepatic crude lipid, triglyceride, and total cholesterol content, suggesting a protective role in regulating lipid homeostasis and preventing pathological lipid accumulation. ontosight.ai

Table 2: Influence of Sodium Octanoate on Lipid Parameters in an Ovine Model

Parameter Effect of Sodium Octanoate Supplementation
Hepatic Crude Lipid Reduced
Hepatic Triglycerides (TG) Reduced
Hepatic Total Cholesterol (TC) Reduced
Serum Triglycerides (TG) Decreased
Serum Total Cholesterol (TC) Decreased

Data from a study on Hu sheep with cadmium-induced intestinal dysfunction. ontosight.ai

Connections to Amino Acid Metabolism and Related Cycles (e.g., Methionine Cycle)

The metabolism of sodium (1-¹³C)octanoate is not confined to carbohydrate and lipid pathways; it also shows significant connections to amino acid metabolism, particularly in the brain. nih.gov When ¹³C-labeled octanoate is metabolized, the labeled acetyl-CoA enters the TCA cycle. The intermediates of this cycle are precursors for the synthesis of several non-essential amino acids.

A key finding from studies in intact rats is the compartmentalized oxidation of octanoate within the brain, which is closely linked to the glutamate-glutamine cycle. nih.gov The ¹³C label from octanoate was found incorporated into both glutamate and glutamine, but the labeling patterns were distinct. nih.gov This suggests that octanoate is preferentially oxidized in one cell type (believed to be astrocytes), where the resulting labeled acetyl-CoA enters the TCA cycle. This process supports anaplerotic flux (the replenishment of TCA cycle intermediates), which is significantly associated with the synthesis of glutamine from glutamate. nih.gov The newly synthesized, labeled glutamine can then be transferred to other cells, such as neurons. This demonstrates a direct metabolic link between octanoate oxidation and the synthesis and cycling of major neurotransmitter amino acids. While direct links to the methionine cycle are less characterized, the central role of octanoate-derived acetyl-CoA in intermediary metabolism suggests potential indirect influences through shared cofactors and metabolic precursors.

Table 3: Contribution of Octanoate vs. Glucose to Brain Energy Metabolism

Substrate Contribution to Brain Acetyl-CoA Pool Associated Amino Acid Pathway
Octanoate ~20% Primarily associated with glutamine synthesis via anaplerotic flux
Glucose ~80% Major oxidative fuel, contributes to neuronal acetyl-CoA

Data derived from ¹³C NMR spectroscopy studies in intact rats. nih.gov

Investigations of Specific Enzyme Activities and Metabolic Regulation

The use of sodium (1-¹³C)octanoate as a metabolic tracer has been pivotal in the detailed investigation of specific enzyme activities and the broader regulatory networks governing fatty acid metabolism. By tracing the path of the ¹³C-labeled carbon, researchers can quantify the flux through specific enzymatic steps, identify pathway bottlenecks, and understand how metabolic processes are controlled in different tissues and physiological states.

A primary application of this isotopic tracer is in the study of mitochondrial β-oxidation. As octanoate is a medium-chain fatty acid, its metabolism is critically dependent on the enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD). nih.govmayoclinic.org This enzyme catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids. nih.gov The activity of MCAD and subsequent enzymes in the spiral determines the rate at which acetyl-CoA is produced from octanoate.

Investigations into inherited metabolic disorders have significantly benefited from the use of ¹³C-labeled octanoate. Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD) is an autosomal recessive genetic disorder caused by mutations in the ACADM gene, leading to impaired ability to break down medium-chain fatty acids. mayoclinic.orgmedlineplus.gov In individuals with MCADD, the lack of functional MCAD enzyme prevents the normal oxidation of octanoate, leading to a build-up of octanoylcarnitine and other upstream metabolites, particularly during periods of fasting or illness. nih.govresearchgate.net The use of sodium (1-¹³C)octanoate in cellular or patient-derived samples allows for precise measurement of the residual MCAD enzyme activity and the consequences of its deficiency on the metabolic pathway.

Further detailed enzymatic studies have been conducted in specific cell types, such as astrocytes. Research on cultured astrocytes from rat brains has used ¹³C- and ¹⁴C-labeled octanoate to elucidate the pathways of ketogenesis. nih.gov These studies measured the formation of ketone bodies (acetoacetate and D-(-)-3-hydroxybutyrate) and CO₂. The findings indicated that in astrocytes, acetoacetate (B1235776) is primarily formed through the action of 3-oxo-acid-CoA transferase or acetoacetyl-CoA deacylase on acetoacetyl-CoA, rather than through the mitochondrial HMG-CoA cycle pathway that is more prominent in the liver. nih.gov This demonstrates the power of isotopic tracers to differentiate the activity of distinct enzymatic pathways in specific cell types.

The data below, derived from studies on astrocytes, illustrates the quantification of metabolic products from octanoate oxidation.

MetaboliteRate of Formation (nmol C₂ units h⁻¹ mg protein⁻¹)
Acetoacetate50-90
D-(-)-3-hydroxybutyrateData not specified
CO₂Data not specified
Table 1: Rate of Acetoacetate Accumulation from Octanoate in Cultured Astrocytes. nih.gov
ParameterValue (in brain)
Contribution to Oxidative Energy Production~20%
Anaplerotic Flux vs. TCA Cycle Flux (Y)0.08 ± 0.039
Table 2: Metabolic Parameters of Octanoate Oxidation in Rat Brain. nih.gov

The distinct labeling patterns observed in glutamate and glutamine from ¹³C-octanoate demonstrated a compartmentalized metabolism, suggesting that anaplerotic flux occurs primarily in astrocytes, consistent with their role in neurotransmitter recycling. nih.gov This highlights how sodium (1-¹³C)octanoate serves as a sophisticated tool not just for measuring single enzyme rates but for understanding the complex regulation and interconnection of metabolic pathways within and between different cell types in an organ system.

Advanced Research Applications and Future Directions in Sodium 1 ¹³c Octanoate Studies

Application in Investigating Metabolic Adaptations and Dysregulations in Animal Models of Disease (e.g., Steatohepatitis, Diabetes)

Sodium (1-¹³C)octanoate serves as a critical metabolic probe for investigating mitochondrial β-oxidation, a key pathway that is often altered in metabolic diseases. cymitquimica.com Its application in animal models of non-alcoholic steatohepatitis (NASH) and diabetes allows for a non-invasive assessment of fatty acid metabolism, providing insights into disease pathogenesis. nih.govresearchgate.net

In animal models of liver disease, the ¹³C-octanoate breath test (OBT) has been validated as a tool to assess hepatic mitochondrial function. nih.gov For instance, studies in rats with thioacetamide-induced acute hepatitis and liver cirrhosis have demonstrated the sensitivity of this method. nih.gov In a model of acute hepatitis, parameters of the OBT, such as peak amplitude and the cumulative percentage of the ¹³C dose recovered, correlated with the extent of liver injury. nih.gov In a cirrhosis model, the test was able to track the progression of fibrosis, with OBT parameters showing a significant correlation with stage 3 fibrosis. nih.gov However, the test was found to be less sensitive in a model of cholestatic liver injury induced by bile duct ligation, suggesting its specificity for certain types of liver pathology. nih.gov

Animal models are essential for understanding the complex pathophysiology of NASH, which can range from diet-induced models using high-fat or methionine- and choline-deficient diets to genetic models like the db/db mouse. nih.govmedcraveonline.combenthamscience.com The use of sodium (1-¹³C)octanoate in these models can help elucidate the role of impaired fatty acid oxidation in the progression from simple steatosis to steatohepatitis. medcraveonline.com While total body oxidation of octanoate (B1194180) may appear preserved in human NASH patients, animal studies allow for more controlled investigation of organ-specific metabolic fluxes. nih.gov Research in human subjects with non-alcoholic fatty liver disease (NAFLD) has shown that octanoate oxidation is negatively correlated with fasting plasma glucose and endogenous glucose production, linking fatty acid metabolism directly to the dysregulation of glucose metabolism characteristic of diabetes and metabolic syndrome. researchgate.net This underscores the utility of using this tracer in animal models of diabetes to explore the intricate relationship between lipid and glucose metabolism. researchgate.net

Table 1: Correlation of ¹³C-Octanoate Breath Test (OBT) Parameters with Fibrosis Stage in a Rat Model Data synthesized from findings in thioacetamide-induced liver cirrhosis models. nih.gov

OBT Parameter Correlation with Fibrosis Stage Significance
Peak Amplitude Significant Correlated with Stage 3 Fibrosis
CPDR30 (Cumulative % Dose Recovered at 30 min) Significant Correlated with Stage 3 Fibrosis
CPDR60 (Cumulative % Dose Recovered at 60 min) Significant Correlated with Stage 3 Fibrosis

Probing Metabolic Compartmentation within Tissues and Cells

Isotopically labeled compounds like sodium (1-¹³C)octanoate are invaluable for dissecting the compartmentation of metabolism, where different metabolic pathways or pools of metabolites are segregated within specific cells or organelles. A key example of this application is in neuroscience research, particularly in understanding the distinct metabolic roles of different brain cell types, such as neurons and glial cells. nih.gov

A study using ¹³C-labeled octanoate in intact rats demonstrated significant compartmentation of medium-chain fatty acid metabolism within the brain. nih.gov By analyzing the isotopic enrichment of ¹³C in the carbon positions of glutamate (B1630785) and glutamine, researchers could trace the fate of the octanoate-derived acetyl-CoA. The results showed that the oxidation of octanoate was predominantly associated with the production of glutamine, a process primarily localized to astrocytes (a type of glial cell). nih.gov

Table 2: Isotopomer Analysis of Glutamate and Glutamine in Rat Brain Following ¹³C-Octanoate Infusion This table illustrates the differential labeling in metabolite pools, indicating metabolic compartmentation. nih.gov

Parameter Glutamate Pool Glutamine Pool Implication
Fc2 (Fraction of acetyl-CoA from ¹³C-octanoate) ~23% ~56% Preferential oxidation of octanoate in the glutamine-associated compartment (astrocytes).

| Y (Anaplerotic flux relative to TCA cycle flux) | Lower | Higher | Most anaplerotic flux occurs in the same astrocytic compartment. |

Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling

The data generated from sodium (1-¹³C)octanoate tracer studies, which falls under the fields of metabolomics and fluxomics, can be powerfully integrated with other high-throughput "omics" technologies for a systems-level understanding of metabolic diseases. nih.govmdpi.com Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and lipidomics to create a comprehensive profile of cellular and organismal states. mdpi.commdpi.com

In the context of diseases like NASH and diabetes, multi-omics studies have revealed complex networks of molecular changes. nih.govmdpi.com For example, integrated analyses of liver and adipose tissue have identified alterations in mitochondrial function, lipid composition, and protein expression in patients with MASH (Metabolic dysfunction-associated steatohepatitis). nih.gov Similarly, parallel multi-omics analyses in subjects at high risk for type 1 diabetes have identified predictive signatures involving metabolites, lipids, proteins, and microRNAs. mdpi.com

Sodium (1-¹³C)octanoate provides a functional readout of metabolic flux through the β-oxidation pathway. This quantitative flux data can be layered onto other omics datasets to add a dynamic, functional dimension to the static snapshots provided by other methods. For instance, a measured decrease in octanoate oxidation flux could be correlated with:

Transcriptomics: Reduced mRNA expression of genes encoding β-oxidation enzymes.

Proteomics: Lower abundance of the corresponding metabolic enzyme proteins. nih.gov

Lipidomics: Accumulation of specific lipid species that would otherwise be metabolized. nih.gov

This integration allows researchers to move beyond simple correlation to build more robust, mechanistic models of disease, linking genetic predisposition and environmental factors to functional changes in metabolic pathways. mdpi.comnih.gov

Development of Novel Mathematical Models for Metabolic Flux Analysis

The raw data from isotopic labeling experiments using sodium (1-¹³C)octanoate, which consists of mass isotopomer distributions in downstream metabolites, cannot be interpreted directly. nih.gov Its conversion into quantitative metabolic flux values requires the use of sophisticated mathematical models and computational algorithms, a field known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). researchgate.netd-nb.infonih.gov

The foundation of ¹³C-MFA is a model that encompasses several key components:

A Stoichiometric Network Model: This is a map of the relevant biochemical reactions within the cell or tissue being studied, often constructed using information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.net

Carbon Atom Transitions: The model must explicitly define the fate of each carbon atom through every reaction in the network.

A System of Equations: A set of algebraic equations is constructed that relates the unknown metabolic fluxes to the experimentally measured labeling patterns of metabolites. nih.gov

By feeding the experimental data into this model, computational algorithms can perform a least-squares regression to find the set of flux values that best explains the observed isotopic labeling patterns. springernature.com The development of these models is an active area of research. Innovations include the creation of models for both isotopically stationary states (where labeling patterns are stable over time) and non-stationary states (which capture the dynamic changes in labeling as the tracer is introduced). nih.gov The complexity and scope of the metabolic model are critical considerations, as they must be appropriate for the specific biological question, the chosen isotopic tracer, and the available analytical measurements to ensure the accurate quantification of intracellular fluxes. d-nb.info

Exploration of Octanoate Metabolism in Microbiome Research Contexts

The gut microbiome plays a profound role in host metabolism, and understanding the interplay between dietary components, microbial activity, and host health is a major research focus. Sodium (1-¹³C)octanoate is a valuable tool in this context, as it can be used to trace the metabolic fate of octanoate and distinguish between host and microbial metabolism. isotope.com

Dietary octanoate has been shown to have significant effects on the gut environment. In a study using a fish model, dietary octanoate supplementation helped repair intestinal damage, reduce oxidative stress and inflammation, and remodel the gut microbial community. frontiersin.org Specifically, octanoate treatment repaired intestinal microbial dysbiosis and increased the relative abundance of beneficial bacteria like Lactobacillus. frontiersin.org The study also observed an increase in the production of acetic acid, a short-chain fatty acid, suggesting that gut microbes were fermenting the octanoate. frontiersin.org

By using ¹³C-labeled octanoate, researchers can precisely track the carbon backbone of the molecule. This allows for the quantification of several key processes:

The amount of octanoate directly absorbed by the host and metabolized in host tissues.

The fraction of octanoate utilized by the gut microbiota.

The production of ¹³C-labeled microbial metabolites (e.g., short-chain fatty acids like acetate, propionate, and butyrate) from the fermentation of octanoate.

This ability to trace the metabolic fate of octanoate provides a direct, quantitative method to explore the metabolic cross-talk between the host and its microbiome, offering insights into how medium-chain fatty acids influence gut health and systemic metabolism. frontiersin.org

Potential for Mechanistic Studies in Cellular and Molecular Biology

At the cellular and molecular level, sodium (1-¹³C)octanoate serves as a high-precision tracer for mechanistic studies of fatty acid metabolism and transport. cymitquimica.com Its isotopic label allows researchers to follow the octanoate molecule as it crosses cellular and organellar membranes and is converted into downstream products, providing direct evidence of pathway activity. cymitquimica.com

A powerful application of this tracer is in probing the bioenergetics of specific organs. For example, a study using hyperpolarized [1-¹³C]octanoate in rats investigated myocardial fatty acid metabolism. nih.govdoi.org The heart relies heavily on fatty acid β-oxidation for its energy supply. nih.govdoi.org By infusing the hyperpolarized tracer, researchers could detect, in vivo and in real-time, the ¹³C signal as it moved from octanoate to its metabolic product, [1-¹³C]acetylcarnitine. nih.govdoi.org This provided unequivocal evidence of the transport of octanoate into the mitochondria and its subsequent conversion to acetyl-CoA through β-oxidation. nih.govdoi.org

Such studies allow for the direct assessment of enzymatic processes within intact biological systems. This technique can be used to:

Confirm the activity of specific metabolic pathways in different cell types or under various physiological and pathological conditions.

Investigate the kinetics of fatty acid transport across membranes.

Quantify the contribution of specific substrates, like medium-chain fatty acids, to cellular energy pools such as acetyl-CoA.

By providing a clear and unambiguous signal of metabolic conversion, sodium (1-¹³C)octanoate is a key tool for answering fundamental questions in cellular and molecular biology regarding fatty acid handling and energy metabolism. cymitquimica.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.